![molecular formula C17H18N4 B3199468 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 1016864-49-5](/img/structure/B3199468.png)

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Overview

Description

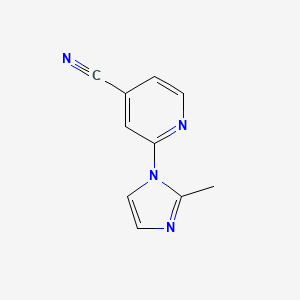

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Physical And Chemical Properties Analysis

The compound “6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile” has a molecular weight of 278.36 . It is a powder at room temperature . The IR spectrum of a related compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1 .Scientific Research Applications

Anti-Tubercular Activity

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile: has been investigated for its anti-tubercular properties. In a study, novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Additionally, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development in the fight against tuberculosis .

C1 Inhibition

In another study, 6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile (a chemical analog of the compound) was described as a selective competitive inhibitor of C1. Through molecular interactions with the substrate recognition site of C1s, this compound effectively modulates its activity .

Crystallography

Single crystals of related compounds, such as 6-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile , were developed and analyzed using X-ray diffraction. These crystallographic studies provide valuable insights into the molecular structure and arrangement of these derivatives .

Chemical Sourcing

For researchers interested in obtaining this compound, it is available under the CAS number 1016864-49-5. Chemical suppliers offer it for bulk manufacturing, custom synthesis, and sourcing .

Mechanism of Action

Target of Action

Similar compounds have been reported to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Another study mentions a compound with a similar structure acting as a selective competitive inhibitor of C1 , a component of the classical pathway of the complement system .

Mode of Action

It’s suggested that similar compounds interact with their targets through a small molecule virtual screen .

Biochemical Pathways

A compound with a similar structure was found to inhibit the classical pathway (cp) of the complement system . The CP is initiated by the activation of the C1 complex, which provides a catalytic basis for the cleavage of downstream CP components C4 and C2 .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . Another compound with a similar structure was found to inhibit the classical pathway of the complement system in a dose-dependent manner .

properties

IUPAC Name |

6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c1-14-3-2-4-16(11-14)20-7-9-21(10-8-20)17-6-5-15(12-18)13-19-17/h2-6,11,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWABNTMAAXYTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B3199388.png)

![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide](/img/structure/B3199424.png)

![3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B3199444.png)

amine](/img/structure/B3199454.png)

![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B3199474.png)

![2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B3199477.png)